1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine
CAS No.: 1270355-54-8
Cat. No.: VC2559367
Molecular Formula: C11H13BrFN
Molecular Weight: 258.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1270355-54-8 |
|---|---|
| Molecular Formula | C11H13BrFN |
| Molecular Weight | 258.13 g/mol |
| IUPAC Name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine |
| Standard InChI | InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 |
| Standard InChI Key | FHPSYBNVOWYHSZ-UHFFFAOYSA-N |
| SMILES | C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
| Canonical SMILES | C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
Introduction
Chemical Structure and Properties
1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine belongs to the class of halogenated aromatic amines. Its molecular structure features a phenyl ring substituted with both bromine and fluorine atoms at the 3 and 5 positions, respectively. The compound also contains an amino group and a cyclopropyl moiety attached to an ethane linker.
Physical and Chemical Characteristics
The compound is defined by several key physical and chemical parameters that contribute to its unique properties and potential applications:
| Property | Value |
|---|---|
| CAS Number | 1270355-54-8 |
| Molecular Formula | C₁₁H₁₃BrFN |
| Molecular Weight | 258.13 g/mol |
| Standard Purity | 95% |
| IUPAC Name | 1-(3-bromo-5-fluorophenyl)-2-cyclopropylethanamine |
| MDL Number | MFCD18660099 |
The presence of both bromine and fluorine substituents on the phenyl ring substantially influences the compound's reactivity profile and physical properties. These halogen atoms create an electron-withdrawing effect that modifies the electron density distribution across the molecule. The cyclopropyl group, known for its strain energy and distinctive reactivity patterns, adds another dimension to the compound's chemical behavior.
Structural Identifiers
For research and database purposes, several standardized identifiers are associated with this compound:
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C11H13BrFN/c12-9-4-8(5-10(13)6-9)11(14)3-7-1-2-7/h4-7,11H,1-3,14H2 |
| Standard InChIKey | FHPSYBNVOWYHSZ-UHFFFAOYSA-N |
| SMILES | C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
| Canonical SMILES | C1CC1CC(C2=CC(=CC(=C2)Br)F)N |
These identifiers provide standardized representations of the compound's structure, facilitating its accurate identification in chemical databases and research communications .
Synthesis and Applications
| Application Area | Potential Role |
|---|---|
| Pharmaceutical Intermediates | Building block for active pharmaceutical ingredients (APIs) |
| Agrochemical Development | Precursor for crop protection agents |
| Materials Science | Component in specialty materials with tailored properties |
| Research Tool | Model compound for studying halogenated amine chemistry |
The molecule's dual halogenation pattern (bromine and fluorine) is particularly noteworthy, as halogenated compounds often exhibit enhanced bioactivity profiles and improved metabolic stability in drug development contexts. The cyclopropyl group is another feature commonly found in bioactive molecules, where it can influence binding affinity, metabolic stability, and conformational properties.
Quality Considerations
Research Perspectives and Future Directions
Structure-Based Design Applications
The distinctive structural elements of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine make it a potentially valuable scaffold for structure-based design efforts. The presence of the bromine atom, in particular, offers a site for potential modification through various cross-coupling reactions, enabling further structural elaboration.
Knowledge Gaps and Research Opportunities
Several aspects of 1-(3-Bromo-5-fluorophenyl)-2-cyclopropylethan-1-amine warrant further investigation:
| Research Area | Knowledge Gap |
|---|---|
| Synthetic Methods | Optimized, scalable synthesis routes |
| Physicochemical Properties | Complete characterization of solubility, stability, and spectroscopic properties |
| Reactivity Profile | Systematic study of chemical transformations and selectivity patterns |
| Biological Activity | Screening for potential bioactive properties or pharmacological effects |
Addressing these knowledge gaps would enhance the utility of this compound in chemical research and potentially uncover new applications in pharmaceutical or materials science contexts.
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